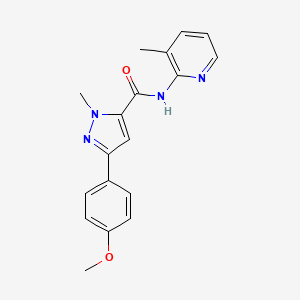
3-(4-methoxyphenyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a pyridyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenyl and pyridyl groups. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring, followed by N-alkylation with 3-methyl-2-pyridyl halide under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and methoxyphenyl groups, using reagents such as halides or nucleophiles under appropriate conditions.
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may exhibit similar chemical reactivity and biological properties.
Pyridyl derivatives: These compounds contain a pyridyl group and may have comparable applications in medicinal chemistry.
The uniqueness of 3-(4-METHOXYPHENYL)-1-METHYL-N-(3-METHYL-2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(3-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-4-10-19-17(12)20-18(23)16-11-15(21-22(16)2)13-6-8-14(24-3)9-7-13/h4-11H,1-3H3,(H,19,20,23) |
InChI Key |
JMGNRHAZGNPSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


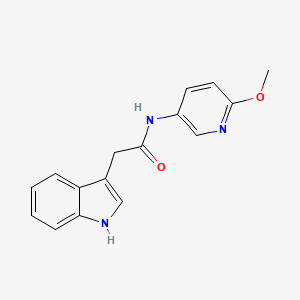
![N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11000293.png)
![N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B11000308.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11000314.png)
![7,8-dimethoxy-5-methyl-3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11000316.png)
![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11000321.png)
![3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11000325.png)
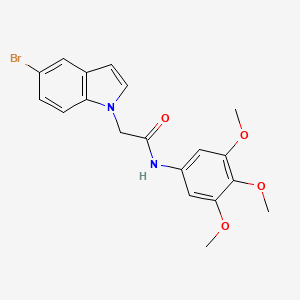
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11000341.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11000343.png)

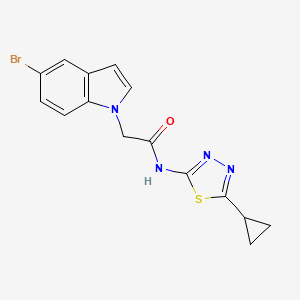
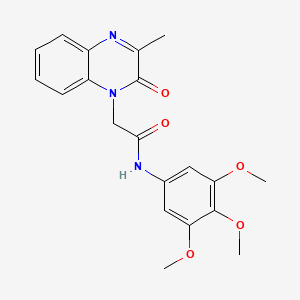
![1-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B11000354.png)
